Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate
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Overview
Description
“Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate” is a chemical compound . It’s part of a class of compounds known as bicyclo[2.1.1]hexanes . These structures are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of such compounds is still underexplored . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Chemical Reactions Analysis
The chemical reactions involving these types of compounds are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Scientific Research Applications
Synthesis of Carbocyclic Analogs
This compound serves as a crucial intermediate in the synthesis of carbocyclic analogs of nucleotides and amino acids. For instance, tert-butyl carbamate derivatives have been utilized for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing its role in creating bioactive molecules with potential therapeutic applications (Ober et al., 2004).
Curtius Rearrangement for Boc-protected Amines
The compound is involved in reactions that lead to Boc-protected amines through Curtius rearrangement, a method that allows for the formation of protected amino acids, a fundamental process in peptide synthesis (Lebel & Leogane, 2005).
Deprotection and Acylation Techniques
It is part of deprotection and acylation strategies, particularly in the synthesis of complex molecules like thermopentamine derivatives. Such techniques highlight its significance in the selective modification of molecules, enabling the creation of compounds with specific functional groups (Pak & Hesse, 1998).
Innovative Scaffold for Piperidine Derivatives
Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate could also be an innovative scaffold for the synthesis of piperidine derivatives, which are valuable in medicinal chemistry. The strategic incorporation of azido groups and subsequent transformations could lead to new compounds with potential pharmacological activities (Harmsen et al., 2011).
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXAFGSCVXCYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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